2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUKPTGFOMUVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole ring system. The chloromethyl group is introduced via chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol or amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihyperlipidemic Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit antihyperlipidemic properties. For instance, a related compound demonstrated favorable interactions with molecular targets associated with hyperlipidemia, such as Niemann Pick C1 Like1 protein (NPC1L1) and ATP citrate lyase (ACL) . The docking studies revealed that these compounds could inhibit lipid absorption and synthesis.
Case Study: LM-1554
- Compound : 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (related to 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole)
- Findings : Exhibited significant antihyperlipidemic activity in animal models with a high safety profile .
Antimicrobial Properties
Research has shown that benzothiazole derivatives possess antimicrobial activities against various pathogens. For example, compounds derived from benzothiazole have been synthesized and tested for their antibacterial and antifungal properties.
Data Table: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| 154a | Pseudomonas aeruginosa | 22 |
| 154b | Aspergillus fumigatus | 21 |
| 154c | Candida albicans | 20 |
These results indicate the potential of these compounds in developing new antimicrobial agents .
Synthesis and Pharmacological Studies
The synthesis of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves various chemical reactions that can yield derivatives with enhanced biological activity. The modification of the benzothiazole structure has been shown to improve pharmacological profiles.
Synthesis Overview
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole ring system can interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Substituent Variations
The benzothiazole scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key analogs include:
Key Observations :
- Chloromethyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., alkylation). This contrasts with amino (-NH₂) or carboxylate (-COOR) groups, which improve solubility and metal-binding capacity .
- Azo Derivatives : Exhibit planar structures stabilized by π-π interactions and hydrogen bonding, critical for adsorption on metal surfaces in corrosion inhibition .
Antimicrobial Activity
- A 4,5,6,7-tetrahydro-1,3-benzothiazole ligand complexed with Fe(III) demonstrated superior antimycobacterial activity against Mycobacterium tuberculosis compared to free ligands, highlighting the role of metal coordination .
- Comparison : Chloromethyl derivatives are less studied for antimicrobial activity but are pivotal in synthesizing bioactive molecules like pramipexole, a dopamine agonist for Parkinson’s disease .
Antiplatelet Activity
- Tetrahydrobenzothiazole derivatives with thieno-tetrahydropyridine moieties (e.g., compound C1) showed enhanced antiplatelet aggregation activity compared to the reference drug ticlopidine .
Biological Activity
2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : CHClNS
- Molecular Weight : 175.69 g/mol
- CAS Number : 46784932
- Structure : The compound features a chloromethyl group attached to a tetrahydro-benzothiazole ring system, which is crucial for its biological activity.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their pharmacological properties. The biological activity of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole can be categorized into several key areas:
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds with the benzothiazole moiety can inhibit the growth of various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
- Case Study : A study reported that a related benzothiazole derivative demonstrated potent activity against human breast cancer cell lines, with IC values in the low micromolar range .
Antimicrobial Activity
The antimicrobial potential of benzothiazoles has been well-documented. 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole has shown effectiveness against various bacterial strains:
- Testing Method : Minimum inhibitory concentration (MIC) assays have been utilized to evaluate the antimicrobial efficacy.
- Results : Compounds in this class displayed significant activity against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
Benzothiazole derivatives have also been explored for their antiviral properties:
- Mechanism : These compounds may interfere with viral replication processes.
- Research Findings : In vitro studies have indicated that certain benzothiazoles can inhibit the replication of viruses such as HIV and influenza .
Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in various cancer cell lines | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Antiviral | Inhibits viral replication |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
